二甲基(3,3-二氟-2-氧代庚基)膦酸酯

描述

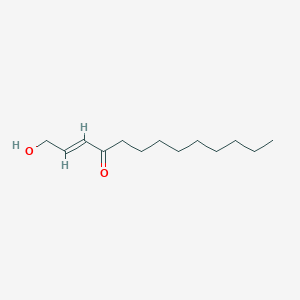

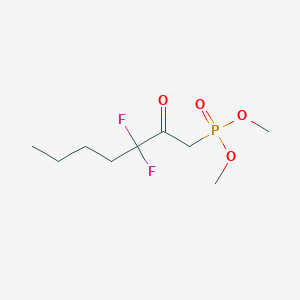

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, also known as Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, is a useful research compound. Its molecular formula is C9H17F2O4P and its molecular weight is 258.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成催化剂

二甲基(3,3-二氟-2-氧代庚基)膦酸酯被用作有机合成中的催化剂,特别是在烯丙基、烯烃和炔烃等化合物的加成反应中。 它作为催化剂的作用有助于形成碳-碳键,这是构建复杂有机分子的一个基本步骤 .

药物中间体

该化合物是合成各种药物的关键中间体。 其独特的结构,具有二氟和膦酸酯基团,允许将这些官能团引入目标分子,这对于开发新药至关重要 .

材料科学

在材料科学中,二甲基(3,3-二氟-2-氧代庚基)膦酸酯可以用来改变材料的表面性质。 它引入氟原子的能力可以用来增强表面的疏水性,这有利于制造防水涂层 .

农业化学

该化合物的膦酸酯基团在结构上类似于磷酸盐,磷酸盐对植物生长至关重要。 因此,它可以用于设计新型农用化学品,如除草剂或杀菌剂,以改善作物保护和产量 .

阻燃剂

由于磷和氟的存在,二甲基(3,3-二氟-2-氧代庚基)膦酸酯可以被加入阻燃剂配方中。 这些元素通过促进炭化和抑制燃烧过程来促进阻燃作用 .

化学研究

研究人员经常使用该化合物作为试剂来研究各种化学反应,包括那些涉及磷或氟转移的反应。 它是一个有价值的工具,可以帮助理解反应机理并开发新的合成方法 .

高分子化学

在高分子化学中,二甲基(3,3-二氟-2-氧代庚基)膦酸酯可以用来将膦酸酯基团引入聚合物中,这可以改变其物理性质,如热稳定性和溶解性 .

生物化学研究

最后,在生物化学中,该化合物可以用来模拟天然生物分子的结构,这在研究酶-底物相互作用和设计具有治疗潜力的酶抑制剂方面很有用 .

作用机制

Target of Action

Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate (DFP) is a versatile compound used in organic synthesis . The primary targets of DFP are the organic compounds involved in addition reactions, particularly alkenes and alkynes .

Mode of Action

DFP acts as a catalyst in the addition reactions of alkenes and alkynes . It interacts with these organic compounds, facilitating the reaction process and leading to the formation of new compounds .

Biochemical Pathways

It’s known that dfp plays a crucial role in organic synthesis, particularly in the addition reactions of alkenes and alkynes . The downstream effects would be the formation of new organic compounds.

Pharmacokinetics

It’s known that dfp is soluble in most organic solvents, such as alcohol, ether, and chlorinated hydrocarbons . This suggests that DFP could have good bioavailability when used in organic synthesis.

Result of Action

The result of DFP’s action is the formation of new organic compounds through addition reactions . It serves as a catalyst, facilitating the reaction process and leading to the synthesis of desired organic compounds .

Action Environment

The action of DFP can be influenced by environmental factors. For instance, it should be stored under an inert atmosphere at room temperature . It should also be kept away from strong oxidizing agents . Moreover, DFP is a hazardous chemical, and strict safety procedures must be followed during its handling and storage .

安全和危害

未来方向

As a pharmaceutical intermediate, Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate has potential applications in the synthesis of various pharmaceuticals . Its use in the synthesis of prostaglandin analogs suggests it may have a role in the development of treatments for conditions like chronic idiopathic constipation .

属性

IUPAC Name |

1-dimethoxyphosphoryl-3,3-difluoroheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17F2O4P/c1-4-5-6-9(10,11)8(12)7-16(13,14-2)15-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDEVRDMKWPCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)CP(=O)(OC)OC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455903 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50889-46-8 | |

| Record name | Dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl P-(3,3-difluoro-2-oxoheptyl)phosphonate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ9VWU5KVU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-bis[(4-hydroxybenzoyl)oxy]-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B120063.png)

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)